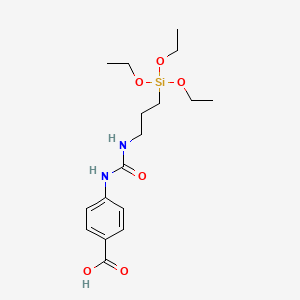
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is notable for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including materials science, chemistry, and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with an aromatic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 3-(triethoxysilyl)propyl isocyanate and an aromatic acid derivative.
Conditions: The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form complex siloxane networks.
Common Reagents and Conditions
Reagents: Common reagents include water for hydrolysis, and various nucleophiles for substitution reactions.
Conditions: Reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .
科学的研究の応用
Chemistry
In chemistry, 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with unique properties .
Biology
The compound is used in the development of biosensors and diagnostic tools due to its ability to form stable bonds with biological molecules. It is also explored for its potential in drug delivery systems .
Medicine
In medicine, this compound is investigated for its role in targeted drug delivery and as a component in medical implants to improve biocompatibility .
Industry
Industrially, the compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of materials makes it valuable in various manufacturing processes .
作用機序
The mechanism of action of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid involves its ability to form strong covalent bonds with substrates through the triethoxysilyl group. This group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s adhesive properties and its ability to enhance the mechanical strength of materials .
類似化合物との比較
Similar Compounds
4-(L-Arginylamino)-4’-[3-[3-(triethoxysilyl)propyl]ureido]azobenzene: This compound shares the triethoxysilyl group but has different functional groups that impart unique properties.
2-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid: Similar in structure but with variations in the aromatic ring, leading to different reactivity and applications.
Uniqueness
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is unique due to its combination of organic and inorganic properties, making it versatile for a wide range of applications. Its ability to form strong bonds with both organic and inorganic substrates sets it apart from other compounds .
特性
CAS番号 |
496853-15-7 |
|---|---|
分子式 |
C17H28N2O6Si |
分子量 |
384.5 g/mol |
IUPAC名 |
4-(3-triethoxysilylpropylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C17H28N2O6Si/c1-4-23-26(24-5-2,25-6-3)13-7-12-18-17(22)19-15-10-8-14(9-11-15)16(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,20,21)(H2,18,19,22) |
InChIキー |
BVZQTQDGFOQXQX-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC(=O)NC1=CC=C(C=C1)C(=O)O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


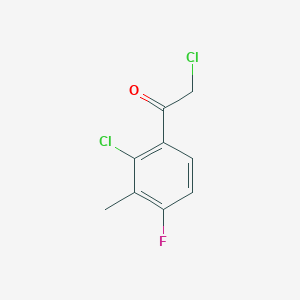
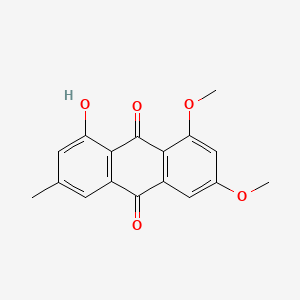
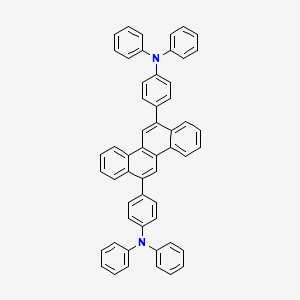
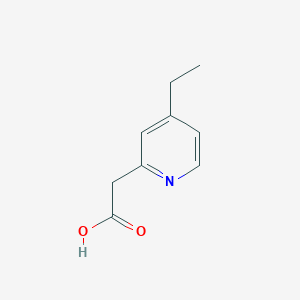

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
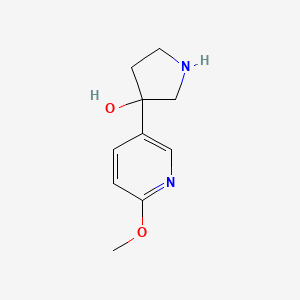
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
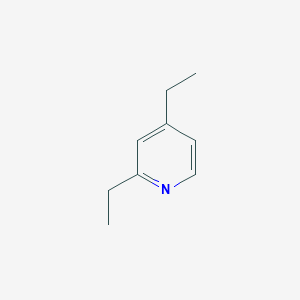
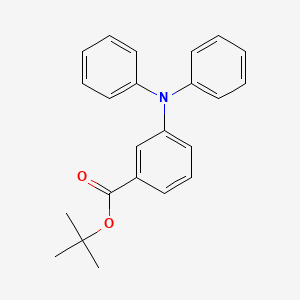
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)


